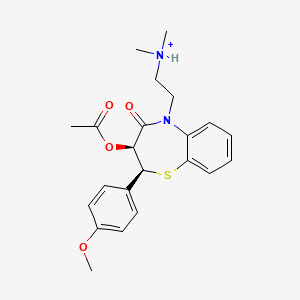

Diltiazem(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H27N2O4S+ |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m1/s1 |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-O |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Diltiazem's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem, a benzothiazepine calcium channel blocker, exerts its therapeutic effects in cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias by modulating the function of L-type calcium channels (CaV1.2).[1][2][3] This guide provides a comprehensive technical overview of the core mechanism of action of diltiazem, focusing on its interaction with L-type calcium channels at the molecular level. Diltiazem exhibits a complex, state-dependent inhibition of these channels, preferentially binding to the open and inactivated states.[4][5][6] This interaction leads to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells, resulting in vasodilation, and negative inotropic and chronotropic effects on the heart.[1][2] Structural and functional studies have elucidated the binding site of diltiazem within the central cavity of the channel's pore-forming α1 subunit, overlapping with the binding site for phenylalkylamines like verapamil.[7][8] Furthermore, diltiazem engages in allosteric interactions with other calcium channel blockers, such as dihydropyridines.[7] This guide synthesizes key quantitative data, details common experimental protocols used to study these interactions, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Molecular Interaction and Binding Site

Diltiazem's primary target is the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3] Structural biology studies, particularly X-ray crystallography, have revealed that diltiazem binds within the central cavity of the channel, just intracellular to the selectivity filter.[7][8] In this position, diltiazem physically obstructs the permeation pathway for calcium ions.[7]

The binding site for diltiazem is formed by residues located on the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[9][10][11] Site-directed mutagenesis studies have identified specific amino acid residues, such as Phe1164 and Val1165 in domain IIIS6, as critical for diltiazem sensitivity.[11] The binding pocket for diltiazem partially overlaps with that of phenylalkylamines, providing a structural basis for their competitive interactions.[7]

Interestingly, the binding of diltiazem can be allosterically modulated by other classes of calcium channel blockers. For instance, the binding of dihydropyridines, which target a distinct site on the channel, can alter the conformation of the diltiazem binding pocket and enhance its affinity, potentially by favoring the inactivated state to which diltiazem binds with higher affinity.[7] This allosteric communication between different drug binding sites is a key feature of the pharmacology of L-type calcium channels.

State-Dependent Inhibition and Channel Gating

A crucial aspect of diltiazem's mechanism of action is its state-dependent inhibition of L-type calcium channels. The drug exhibits different affinities for the resting, open, and inactivated states of the channel.[4][7] Diltiazem has a relatively low affinity for the resting state of the channel.[7] Its blocking effect is significantly enhanced when the channels are frequently stimulated to open and inactivate, a phenomenon known as "use-dependence" or "frequency-dependence".[7][9]

This state-dependent binding has significant physiological implications. In rapidly firing tissues, such as the sinoatrial and atrioventricular nodes of the heart, a larger proportion of channels will be in the open and inactivated states, making them more susceptible to diltiazem blockade. This contributes to diltiazem's negative chronotropic and dromotropic effects.[1][2]

Electrophysiological studies have demonstrated that diltiazem affects several aspects of channel gating:

-

Reduced Open Probability: Diltiazem decreases the likelihood of the channel being in the open state by reducing the frequency of openings.[4]

-

Prolonged Recovery from Inactivation: Diltiazem stabilizes the inactivated state of the channel, thereby slowing the recovery of the channel to the resting state and making it less available for subsequent activation.[5][11]

-

No Effect on Unitary Current Amplitude: Diltiazem does not alter the amount of current that flows through an individual open channel.[4]

Quantitative Analysis of Diltiazem's Effects

The interaction of diltiazem with L-type calcium channels has been quantified through various experimental approaches, yielding important parameters that describe its potency and binding characteristics.

| Parameter | Value | Experimental Condition | Cell Type/System | Reference |

| IC50 (Resting State) | 41 µM | Electrophysiology (CaVAb) | Ancestral CaV channel construct | [7] |

| IC50 (Use-Dependent) | 10.4 µM | Electrophysiology (CaVAb) | Ancestral CaV channel construct | [7] |

| IC50 (Intracellular qDil) | 85 ± 9 µM | Patch-clamp on CaV1.2 | tsA-201 cells | [9] |

| IC50 (d-cis-diltiazem) | 95 ± 5 µM | Patch-clamp on CaV1.2 | tsA-201 cells | [9] |

| IC50 (vs. fKv1.4ΔN) | 241.04 ± 23.06 µmol/L | Two-electrode voltage clamp | Xenopus oocytes | [12][13] |

| IC50 (High Affinity, Cones) | 4.9 µM | Electrophysiology | Cone photoreceptors | [14] |

| IC50 (Low Affinity, Cones) | 100.4 µM | Electrophysiology | Cone photoreceptors | [14] |

| IC50 (pH 7.2) | 51 µM | Patch-clamp on IBa | Human mesenteric arterial myocytes | [15] |

| IC50 (pH 9.2) | 20 µM | Patch-clamp on IBa | Human mesenteric arterial myocytes | [15] |

| Effect on Channel Kinetics | Observation | Experimental Technique | Reference |

| Open State Probability | Reduced frequency of openings | Single-channel patch-clamp | [4] |

| Mean Open Time | Insignificant effect | Single-channel patch-clamp | [4] |

| Unitary Current Amplitude | No effect | Single-channel patch-clamp | [4] |

| Recovery from Inactivation | Delayed/Slowed | Whole-cell patch-clamp | [5][11] |

| Voltage-dependent Inactivation | Shifted to more negative potentials | Whole-cell patch-clamp | [5] |

| Activation Gating | Shifted to more negative potentials | Whole-cell patch-clamp | [5] |

Experimental Protocols

The understanding of diltiazem's mechanism of action has been built upon a foundation of key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic currents flowing through all the L-type calcium channels in the membrane of a single cell.

Methodology:

-

Cell Preparation: Cells expressing L-type calcium channels (e.g., isolated cardiomyocytes, vascular smooth muscle cells, or heterologous expression systems like tsA-201 or Xenopus oocytes) are prepared.[9][10][11]

-

Pipette Fabrication and Filling: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm and, in some experiments, the drug being tested (e.g., quaternary diltiazem).[9][10]

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp and Data Acquisition: The membrane potential is controlled ("clamped") by the patch-clamp amplifier, and voltage protocols are applied to elicit L-type calcium currents. These currents are recorded before and after the application of diltiazem to the extracellular or intracellular solution.[9][10]

Site-Directed Mutagenesis

This molecular biology technique is employed to identify specific amino acid residues in the L-type calcium channel that are crucial for diltiazem binding and action.

Methodology:

-

Plasmid DNA Preparation: The plasmid DNA containing the cDNA encoding the α1 subunit of the L-type calcium channel is isolated and purified.

-

Mutagenesis Reaction: Using polymerase chain reaction (PCR) with specifically designed primers containing the desired nucleotide change, the target amino acid codon is altered. For example, to investigate the role of Phe1164 and Val1165, these residues were mutated to alanine.[11]

-

Transformation and Selection: The mutated plasmid is introduced into competent bacteria for amplification. The bacteria are then grown on a selective medium to isolate colonies containing the mutated plasmid.

-

Sequence Verification: The DNA sequence of the mutated plasmid is verified to confirm the desired mutation and the absence of any unintended changes.

-

Functional Expression and Analysis: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or tsA-201 cells), and its sensitivity to diltiazem is assessed using techniques like whole-cell patch-clamp.[11]

X-ray Crystallography

This powerful technique provides atomic-level structural information about the L-type calcium channel and its interaction with diltiazem.

Methodology:

-

Protein Expression and Purification: A construct of the L-type calcium channel (often a stabilized ancestral version like CaVAb) is overexpressed in a suitable expression system and purified to homogeneity.[7]

-

Crystallization: The purified protein, in complex with diltiazem, is subjected to various conditions to induce the formation of well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-drug complex. A three-dimensional model of the protein and the bound drug is then built into the electron density map and refined to high resolution.[7]

Visualizing the Mechanism and Workflows

Signaling Pathway of Diltiazem Action

Caption: Diltiazem's signaling pathway leading to physiological effects.

Experimental Workflow for Patch-Clamp Analysis

References

- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diltiazem - Wikipedia [en.wikipedia.org]

- 4. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chemical Characterization of Diltiazem Hydrochloride

Introduction

Diltiazem hydrochloride, chemically known as (+)-cis-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride, is a prominent member of the benzothiazepine class of calcium channel blockers. It is widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias. The therapeutic efficacy of Diltiazem is intrinsically linked to its specific stereochemistry and purity. This technical guide provides an in-depth overview of a common synthetic pathway and a comprehensive suite of analytical techniques for the chemical characterization of Diltiazem hydrochloride, intended for researchers, scientists, and professionals in drug development.

Synthesis of Diltiazem Hydrochloride

The synthesis of Diltiazem hydrochloride can be achieved through various routes. A prevalent and high-yield method involves the N-alkylation of the cis-(+)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one intermediate, followed by O-acetylation and subsequent conversion to its hydrochloride salt. Another common final step is the direct acetylation of O-desacetyl diltiazem. The workflow below illustrates this latter two-stage process which boasts a high yield.[1]

Caption: Final stages of Diltiazem Hydrochloride synthesis.

Experimental Protocol: Acetylation and Salt Formation

This protocol details the conversion of the N-alkylated lactam intermediate (O-desacetyldiltiazem) to Diltiazem hydrochloride.[1]

Materials and Equipment:

-

O-desacetyldiltiazem

-

Acetic anhydride (Ac₂O)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Anhydrous hydrogen chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Nitrogen gas inlet

-

Heating mantle

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or indicator strips

Procedure:

-

O-Acetylation:

-

To a round-bottom flask containing dichloromethane (5 mL), add the N-alkylated lactam (0.317 mmol), acetic anhydride (1 mmol), triethylamine (2 mmol), and a catalytic amount of DMAP (0.03 mmol).[1]

-

Heat the mixture to reflux under a nitrogen atmosphere for 3 hours.[1]

-

After cooling, pour the reaction mixture into ice water and add brine.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (10 mL).[1]

-

Combine the organic layers, wash with a 5% ammonium hydroxide (NH₄OH) solution, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude residue (Diltiazem base).[1]

-

-

Hydrochloride Salt Formation:

-

Purification and Isolation:

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a 10% methanol-ether solution to afford the final Diltiazem hydrochloride product.[1]

-

Synthesis Data

| Parameter | Value/Description | Reference |

| Starting Material | O-desacetyldiltiazem | [1] |

| Key Reagents | Acetic anhydride, Triethylamine, Anhydrous HCl | [1] |

| Solvents | Dichloromethane, Methanol, Diethyl Ether | [1] |

| Reaction Time | 3 hours (Acetylation) | [1] |

| Reaction Temp. | Reflux (Acetylation) | [1] |

| Final pH | 2 (Salt Formation) | [1] |

| Reported Yield | 92% | [1] |

Chemical Characterization

A thorough chemical characterization is imperative to confirm the identity, purity, and quality of the synthesized Diltiazem hydrochloride. This involves a multi-technique approach encompassing spectroscopy, chromatography, thermal analysis, and crystallography.

Caption: Analytical workflow for Diltiazem Hydrochloride characterization.

Spectroscopic Methods

UV-Vis spectroscopy is primarily used for quantitative analysis and assay determination.

-

Experimental Protocol: A stock solution of Diltiazem HCl (e.g., 100 µg/mL) is prepared in a suitable solvent like methanol or a buffer.[2] This solution is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve is prepared using a series of dilutions.[2][3]

-

Data:

Parameter Value Solvent Reference λmax ~237 nm Acid Buffer (pH 1.2) [2] λmax ~239 nm Methanol [2]

FTIR is used to identify the functional groups present in the molecule, confirming its chemical structure.

-

Experimental Protocol: The FTIR spectrum is recorded, typically in the range of 4000-500 cm⁻¹, using a sample prepared as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.[2] The spectrum is analyzed for characteristic absorption bands corresponding to functional groups like C=O (ester and amide), C-O, aromatic C-H, and C-N.

-

Data: Key peaks are expected for the ester carbonyl, amide carbonyl, aromatic rings, and C-O ether linkage.

NMR (¹H and ¹³C) provides detailed information about the molecular structure, confirming the connectivity of atoms and the stereochemistry.

-

Experimental Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[6] ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. 2D NMR techniques like COSY and HMBC can be used for unambiguous assignment of signals.[6]

-

Data: The spectra should be consistent with the known structure of Diltiazem, showing characteristic signals for the aromatic protons, methoxy group, acetyl group, and the protons on the benzothiazepine ring and ethylamine side chain.[7]

MS is used to confirm the molecular weight of the compound and is a powerful tool for identifying impurities and degradation products.

-

Experimental Protocol: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed.[6] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined.

-

Data:

Parameter Value Technique Reference Molecular Formula C₂₂H₂₆N₂O₄S·HCl - [1] Molecular Weight 450.98 g/mol - [1] | [M+H]⁺ of Free Base | ~415 | LC-MS |[6] |

Chromatographic Methods

HPLC is the primary technique for assessing the purity, assay, and stability of Diltiazem HCl.

-

Experimental Protocol (Stability-Indicating RP-HPLC): A validated reverse-phase HPLC method is used. A powdered tablet sample equivalent to 50 mg of Diltiazem HCl is dissolved in 100 mL of diluent, sonicated, and diluted to 200 mL. The solution is filtered through a 0.45 μm filter before injection.[4]

-

Data:

Parameter Example Condition 1 Example Condition 2 Column Hypersil BDS C₁₈ (150 mm × 4.6 mm, 5.0 µm)[4] Ascentis Express C₁₈ (7.5 cm x 4.6 mm, 2.7 µm)[8] Mobile Phase Gradient of 0.2% Triethylamine and Acetonitrile[4] 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v)[8] Flow Rate 1.0 mL/min[4] 1.0 mL/min[8] Detector UV at 240 nm[4] PDA at 236 nm[8] Column Temp. Ambient 50°C[8] Retention Time Varies with exact method ~1.5 min[8] | LOD / LOQ | 0.0633 / 0.450 µg/mL (for a specific method)[9] | - |

TLC is a simpler chromatographic method used for identification and separation from other substances.

-

Experimental Protocol: The analysis is performed on silica gel plates. A suitable mobile phase, such as ethanol-benzene-dioxane-ammonia (2:20:16:3), is used for development.[10] Spots are visualized using reagents like acidified iodoplatinate or Dragendorff reagent.[10]

-

Data: The Rբ value of the Diltiazem spot should be consistent and distinct from potential impurities or other drugs.

Thermal Analysis

DSC measures the heat flow associated with thermal transitions and is used to determine the melting point and detect polymorphism.[11]

-

Experimental Protocol: A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge, and the heat flow is measured against an empty reference pan.[12]

-

Data:

Parameter Value Reference Melting Point 212° - 213.5°C[13] [13] | Thermal Event | Sharp endotherm corresponding to melting |[14][15] |

TGA measures the change in mass of a sample as a function of temperature, providing information on residual solvents, water content, and thermal decomposition.[16]

-

Experimental Protocol: A sample is heated in a TGA instrument at a controlled rate in a defined atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature.

-

Data: The TGA curve should show thermal stability up to the melting point, followed by decomposition at higher temperatures. Any significant weight loss before melting may indicate the presence of volatile impurities or water.

X-ray Powder Diffraction (XRPD)

XRPD is a critical technique for characterizing the solid-state crystalline structure of the drug substance.

-

Experimental Protocol: The powdered sample is exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline form.

-

Data:

Parameter Value Reference Crystal System Orthorhombic [17] Unit Cell (a) 9.08(1) Š[17] Unit Cell (b) 42.09(4) Š[17] Unit Cell (c) 6.03(1) Š[17] | Volume (V) | 2305 ų |[17] |

Physicochemical Properties

This table summarizes other key physical and chemical properties of Diltiazem hydrochloride.

| Property | Description | Reference |

| Appearance | White, odorless, crystalline powder or small crystals. | [3] |

| Solubility | Freely soluble in water, chloroform, and methanol; insoluble in ether. | [3][18] |

| Loss on Drying | Not more than 0.5% (when dried at 105°C). | [19] |

| Residue on Ignition | Not more than 0.1%. | [19] |

| Heavy Metals | Not more than 20 ppm. | [19] |

References

- 1. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 4. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]

- 6. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]

- 7. Diltiazem hydrochloride(33286-22-5) 1H NMR [m.chemicalbook.com]

- 8. ijcpa.in [ijcpa.in]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Chromatographic (TLC) analysis of diltiazem in pharmaceutical form in presence of other antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alraziuni.edu.ye [alraziuni.edu.ye]

- 12. azom.com [azom.com]

- 13. US4552695A - Process for production of diltiazem hydrochloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal Data of Diltiazem Hydrochloride C22H26N2O4S·HCl | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. asianpubs.org [asianpubs.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

The Pharmacological Profile of Diltiazem and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias. Its therapeutic efficacy is intrinsically linked to its unique pharmacological profile and the activity of its principal metabolites. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and metabolism of diltiazem and its key metabolites. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for the characterization of diltiazem and its metabolites are provided, alongside visualizations of key signaling and metabolic pathways to facilitate a deeper understanding of its molecular interactions and fate in the body.

Introduction

Diltiazem exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels, primarily in cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, a reduction in heart rate and contractility, and a decrease in atrioventricular nodal conduction.[1][3] The drug undergoes extensive hepatic metabolism, giving rise to several metabolites, with desacetyldiltiazem and N-monodesmethyldiltiazem being the most significant in terms of plasma concentration and pharmacological activity.[1][4][5] Understanding the distinct and overlapping pharmacological profiles of the parent drug and its metabolites is crucial for optimizing therapeutic strategies and predicting potential drug-drug interactions.

Mechanism of Action

Diltiazem is a non-dihydropyridine calcium channel blocker that binds to the α1 subunit of the L-type calcium channel.[2][6] This binding is state-dependent, with a higher affinity for inactivated channels.[6] By blocking the channel, diltiazem reduces the influx of calcium into cells, leading to a cascade of downstream effects.

Signaling Pathway of Diltiazem's Action

The following diagram illustrates the signaling pathway through which diltiazem exerts its effects on vascular smooth muscle cells, leading to vasodilation.

Pharmacokinetics of Diltiazem and Its Metabolites

Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[7] It is primarily metabolized in the liver by the cytochrome P450 system. The main pharmacokinetic parameters of diltiazem and its major active metabolites are summarized in the table below.

Quantitative Pharmacokinetic Data

| Parameter | Diltiazem | Desacetyl Diltiazem (M1) | N-monodesmethyl Diltiazem (MA) | Reference |

| Peak Plasma Concentration (Cmax) (ng/mL) | 174.3 ± 72.7 (120 mg single dose) | 14.9 ± 3.3 (120 mg single dose) | 42.6 ± 10.0 (120 mg single dose) | [4] |

| Time to Peak (Tmax) (h) | ~3.1 ± 0.4 (slow-release) | - | - | [8] |

| Elimination Half-life (t½) (h) | 5.5 - 6.5 | 9.8 - 18 | 9.4 | [1][4] |

| Area Under the Curve (AUC) (ng·h/mL) | 793.1 ± 83.1 (slow-release) | - | - | [8] |

| Plasma Protein Binding (%) | 70 - 80 | ~77 | ~68 | [4][9] |

| Unbound Fraction | 0.254 ± 0.027 | 0.230 ± 0.021 | 0.323 ± 0.035 | [4] |

Metabolism of Diltiazem

Diltiazem is extensively metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation. The cytochrome P450 enzyme CYP3A4 is the primary enzyme responsible for N-demethylation, while CYP2D6 is involved in O-demethylation.[10] Deacetylation is mediated by esterases.[10]

Metabolic Pathway of Diltiazem

The following diagram illustrates the major metabolic pathways of diltiazem.

Pharmacodynamics of Diltiazem and Its Metabolites

Both diltiazem and its primary metabolites exhibit pharmacological activity, although with varying potencies. Desacetyl diltiazem is reported to be approximately 25-50% as potent as diltiazem as a coronary vasodilator. N-demethyldiltiazem and N,N-didesmethyl diltiazem are potent inhibitors of CYP3A4, with IC50 values significantly lower than the parent compound.[11]

Quantitative Pharmacodynamic Data

| Compound | Activity | IC50 / Ki | Reference |

| Diltiazem | L-type Ca²⁺ channel block (resting state) | IC50 = 41 µM | [6] |

| Diltiazem | L-type Ca²⁺ channel block (use-dependent) | IC50 = 10.4 µM | [6] |

| Diltiazem | Inhibition of sodium-induced calcium release | IC50 = 4.5 µM | [12] |

| Diltiazem | CYP3A4 Inhibition (Testosterone 6β-hydroxylation) | IC50 = 120 µM | [11] |

| N-desmethyl Diltiazem | CYP3A4 Inhibition (Testosterone 6β-hydroxylation) | IC50 = 11 µM | [11] |

| N,N-didesmethyl Diltiazem | CYP3A4 Inhibition (Testosterone 6β-hydroxylation) | IC50 = 0.6 µM | [11] |

| N-desmethyl Diltiazem | CYP3A4 Inhibition | Ki ≈ 2 µM | [11] |

| N,N-didesmethyl Diltiazem | CYP3A4 Inhibition | Ki ≈ 0.1 µM | [11] |

| Deacetyl N-monodesmethyl diltiazem (M2) | Decrease in Systolic Blood Pressure | EC50 = 450 ± 46 ng/ml | [13] |

| Deacetyl N-monodesmethyl diltiazem (M2) | Decrease in Diastolic Blood Pressure | EC50 = 430 ± 120 ng/ml | [13] |

Experimental Protocols

Quantification of Diltiazem and Metabolites in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of diltiazem and its major metabolites in human plasma.[8][14][15]

Workflow Diagram:

Methodology:

-

Sample Preparation: To 1 mL of plasma, add an internal standard (e.g., loxapine or diazepam) and the extraction solvent (e.g., a mixture of hexane and isopropanol). Vortex mix and centrifuge to separate the layers.

-

Extraction: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Spherisorb C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 239 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

In Vitro Assay for CYP3A4 Inhibition

This protocol outlines a method to assess the inhibitory potential of diltiazem and its metabolites on CYP3A4 activity using human liver microsomes.[11]

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP3A4 substrate (e.g., testosterone or midazolam), and an NADPH-generating system in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of diltiazem or its metabolites to the incubation mixture.

-

Incubation: Pre-incubate the mixture before initiating the reaction by adding the NADPH-generating system. Incubate at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples and analyze the supernatant for the formation of the metabolite of the probe substrate (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Measurement of Intracellular Calcium Levels

This protocol describes a fluorescence-based assay to measure the effect of diltiazem on intracellular calcium concentrations using a calcium-sensitive dye like Fura-2 AM.[2]

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., vascular smooth muscle cells) on glass coverslips.

-

Dye Loading: Load the cells with Fura-2 AM in a physiological buffer.

-

Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at approximately 510 nm using a fluorescence imaging system.

-

Diltiazem Application: Perfuse the cells with a solution containing the desired concentration of diltiazem and record the change in the fluorescence ratio.

-

Stimulation: After a stable baseline with diltiazem is achieved, add a stimulating agent (e.g., high potassium solution or a specific agonist) to induce calcium influx.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Conclusion

Diltiazem's pharmacological profile is characterized by its effective blockade of L-type calcium channels and its extensive hepatic metabolism. The primary metabolites, desacetyldiltiazem and N-monodesmethyldiltiazem, contribute to the overall therapeutic and potential side-effect profile of the drug. A thorough understanding of the quantitative aspects of diltiazem's pharmacokinetics and pharmacodynamics, as well as those of its metabolites, is essential for researchers and clinicians. The provided experimental protocols and pathway visualizations serve as valuable tools for further investigation and drug development efforts in the field of cardiovascular pharmacology.

References

- 1. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and hypotensive effect of deacetyl N-monodesmethyl diltiazem (M2) in rabbits after a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 15. derpharmachemica.com [derpharmachemica.com]

Diltiazem Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a clinically significant calcium channel blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure and its interaction with the L-type calcium channel. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of diltiazem. It delves into the critical molecular features governing its pharmacological activity, including the stereochemistry, the 1,5-benzothiazepine core, the N-substituted side chain, the 3-acetoxy group, and the p-methoxyphenyl ring. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: Diltiazem's Mechanism of Action

Diltiazem exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[3] This blockade leads to a decrease in intracellular calcium concentration, resulting in relaxation of vascular smooth muscle and a subsequent reduction in peripheral vascular resistance and blood pressure.[3] In the heart, diltiazem's action on the sinoatrial and atrioventricular nodes leads to a decrease in heart rate.[3]

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is composed of transmembrane segments IIIS6 and IVS6.[4][5] This binding site is distinct from, but allosterically coupled to, the binding sites of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[6] Diltiazem exhibits a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced at higher frequencies of channel opening, a characteristic that is particularly relevant in the treatment of tachyarrhythmias.[7][8]

Core Structure-Activity Relationships (SAR)

The pharmacological activity of diltiazem is highly dependent on its specific chemical structure. Key structural features that have been extensively studied include:

-

Stereochemistry: The cis-configuration at the C2 and C3 positions of the benzothiazepine ring is crucial for activity. The (+)-(2S,3S) enantiomer is the pharmacologically active isomer.[1] The trans-isomers and the (-)-enantiomer are significantly less potent.[9]

-

1,5-Benzothiazepine Nucleus: This heterocyclic core is essential for the calcium channel blocking activity. Modifications to this ring system generally lead to a decrease in potency.

-

N-substituted Side Chain: The dimethylaminoethyl group at the N5 position is critical for activity. The basicity of the nitrogen atom and the length of the alkyl chain are important factors.

-

3-Acetoxy Group: The acetoxy group at the C3 position contributes significantly to the potency of diltiazem.

-

p-Methoxyphenyl Ring: The presence and position of the methoxy group on the phenyl ring at C2 influence the activity.

Quantitative SAR Data

The following tables summarize the quantitative data from various SAR studies on diltiazem and its analogs.

Table 1: Activity of Diltiazem Stereoisomers

| Compound | Stereochemistry | Relative Potency | IC50 (µM) for Na+-Ca2+ Exchange Inhibition |

| d-cis-Diltiazem | (+)-(2S,3S) | Most Active | 10-20 |

| l-cis-Diltiazem | (-)-(2R,3R) | Less Active | >200 |

| d-trans-Diltiazem | (+)-(2R,3S) | Much Less Active | 10-20 |

| l-trans-Diltiazem | (-)-(2S,3R) | Much Less Active | >200 |

Data sourced from[1]

Table 2: Activity of Diltiazem Metabolites in Snail Neurons

| Compound | Modification | IC50 (mM) |

| d-Diltiazem | Parent Drug | 0.426 |

| d-M1 (Deacetyl) | Deacetylation at C3 | 0.491 |

| d-M2 (Deacetyl, N-demethyl) | Deacetylation at C3 and N-demethylation | 0.456 |

| d-M4 (Deacetyl, O-demethyl) | Deacetylation at C3 and O-demethylation | 1.212 |

| d-M6 (Deacetyl, N,O-demethyl) | Deacetylation, N-demethylation, and O-demethylation | >2.000 |

| l-Diltiazem | Enantiomer of d-diltiazem | 0.759 |

Data sourced from[10]

Table 3: Inhibitory Effect of Diltiazem and Other Calcium Channel Blockers on Vascular Smooth Muscle Cell Growth

| Compound | IC50 (µM) for Inhibition of [3H]thymidine Incorporation |

| Nifedipine | 2.3 ± 0.7 x 10⁻⁶ |

| Verapamil | 3.5 ± 0.3 x 10⁻⁶ |

| Diltiazem | 6.6 ± 2.8 x 10⁻⁶ |

Data sourced from[11]

Experimental Protocols

General Synthesis of Diltiazem Analogs

A common synthetic route to produce diltiazem and its analogs involves several key steps. The following is a generalized protocol based on reported syntheses.[12]

Step 1: Synthesis of the Benzothiazepinone Core

-

React p-anisaldehyde with an appropriate Michael acceptor, such as methyl acrylate, in the presence of a base to form the corresponding chalcone.

-

Perform a Michael addition of 2-aminothiophenol to the chalcone.

-

Induce intramolecular cyclization of the resulting intermediate, often through heating in a suitable solvent, to form the 2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one core.

Step 2: Introduction of the 3-Acetoxy Group

-

The hydroxyl group at the 3-position can be introduced via various methods, including epoxidation of the chalcone followed by ring-opening and cyclization.

-

The hydroxyl group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the 3-acetoxy derivative.

Step 3: N-Alkylation

-

The nitrogen at the 5-position of the benzothiazepinone core is alkylated with a suitable N,N-dialkylaminoethyl chloride (e.g., 2-(dimethylamino)ethyl chloride) in the presence of a base such as potassium carbonate to yield the final diltiazem analog.

Purification: The final product is typically purified by column chromatography on silica gel followed by recrystallization.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the inhibitory effects of diltiazem analogs on L-type calcium channels (CaV1.2) expressed in a suitable cell line (e.g., tsA-201 cells).

Cell Preparation:

-

tsA-201 cells are transiently co-transfected with plasmids encoding the α1c, β2a, and α2δ subunits of the human CaV1.2 channel.

-

Cells are cultured for 24-48 hours post-transfection before electrophysiological recordings.

Recording Solutions:

-

External Solution (in mM): 140 Choline-Cl, 1 MgCl₂, 20 BaCl₂, 10 HEPES, pH adjusted to 7.4 with methanesulfonic acid. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 2 ATP-Mg, 0.1 GTP-Na, 10 HEPES, pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.

-

Cells are held at a holding potential of -80 mV.

-

Voltage-gated barium currents (IBa) are elicited by depolarizing voltage steps to +10 mV for 200 ms.

-

To assess use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 1 Hz) is applied.

-

Diltiazem analogs are dissolved in the external solution and perfused onto the cells.

-

The inhibitory effect of the compounds is quantified by measuring the reduction in the peak IBa amplitude. IC50 values are determined by fitting the concentration-response data to the Hill equation.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of diltiazem analogs for the L-type calcium channel, often by measuring their ability to modulate the binding of a radiolabeled dihydropyridine, such as [³H]nitrendipine.

Membrane Preparation:

-

Rat cerebral cortex or another tissue rich in L-type calcium channels is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

Binding Assay:

-

The assay is performed in a final volume of 1 mL containing membrane protein (50-100 µg), [³H]nitrendipine (e.g., 0.1-0.5 nM), and varying concentrations of the diltiazem analog.

-

Incubations are carried out at 25°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled dihydropyridine (e.g., 1 µM nifedipine).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis:

-

The concentration of the diltiazem analog that inhibits 50% of the specific [³H]nitrendipine binding (IC50) is determined.

-

The affinity of the analog for the diltiazem binding site is often reflected in its ability to allosterically modulate [³H]nitrendipine binding, which can be either an enhancement or an inhibition depending on the experimental conditions.[13]

Visualizations

Signaling Pathway of Diltiazem in Vascular Smooth Muscle

Caption: Diltiazem's mechanism of action in vascular smooth muscle cells.

Experimental Workflow for Diltiazem Analog Screening

Caption: A typical workflow for the screening and development of novel diltiazem analogs.

Detailed Structure-Activity Relationships

The Importance of Stereochemistry

As highlighted in Table 1, the biological activity of diltiazem is highly stereospecific. The (+)-cis-(2S,3S) isomer is the most potent calcium channel blocker. The cis relationship between the p-methoxyphenyl group at C2 and the acetoxy group at C3 is essential for high affinity binding to the receptor. The trans isomers are significantly less active, demonstrating that the spatial arrangement of these substituents is critical for proper interaction with the binding pocket on the L-type calcium channel.

The 1,5-Benzothiazepine Core

The seven-membered benzothiazepine ring system is a key pharmacophoric element. It serves as a rigid scaffold that correctly orients the crucial substituents for receptor binding. Modifications to this core, such as altering the ring size or replacing the sulfur or nitrogen atoms, generally lead to a substantial loss of activity.

The N-Substituted Side Chain

The N,N-dimethylaminoethyl side chain at the N5 position plays a crucial role in the activity of diltiazem. The tertiary amine is protonated at physiological pH, and this positive charge is thought to interact with negatively charged amino acid residues in the binding pocket of the calcium channel.

-

N-Demethylation: As seen with the metabolite d-M2 (Table 2), N-demethylation does not drastically reduce activity, suggesting that one methyl group may be sufficient for the interaction. However, complete removal of the basic nitrogen or replacement with a non-basic group leads to a significant decrease in potency.

-

Chain Length: The ethyl linker between the benzothiazepine nitrogen and the amino group appears to be optimal. Shortening or lengthening this chain generally reduces activity.

The 3-Acetoxy Group

The acetoxy group at the C3 position is an important contributor to diltiazem's potency.

-

Deacetylation: The deacetylated metabolite, d-M1, retains significant activity, as shown in Table 2, but is slightly less potent than the parent compound. This indicates that the hydroxyl group can still participate in binding, likely through hydrogen bonding, but the acetyl group provides a more favorable interaction.

-

Other Ester Groups: Replacement of the acetyl group with other larger ester groups has been explored, with varying effects on activity, suggesting that the size and nature of this group can be modulated to fine-tune potency and pharmacokinetic properties.

The p-Methoxyphenyl Ring

The p-methoxyphenyl group at the C2 position is another critical feature for high-affinity binding.

-

O-Demethylation: The O-demethylated metabolite, d-M4, shows a significant drop in activity (Table 2), highlighting the importance of the methoxy group. This group is thought to be involved in hydrophobic and/or hydrogen bonding interactions within the binding pocket.

-

Position of the Methoxy Group: The para position for the methoxy group is optimal. Moving it to the ortho or meta positions generally reduces activity.

-

Other Substituents: Replacing the methoxy group with other substituents on the phenyl ring has been a major focus of SAR studies. Electron-donating groups are generally favored over electron-withdrawing groups.

Conclusion

The structure-activity relationship of diltiazem is well-defined, with several key structural features being essential for its potent calcium channel blocking activity. The cis-stereochemistry, the 1,5-benzothiazepine nucleus, the N,N-dimethylaminoethyl side chain, the 3-acetoxy group, and the p-methoxyphenyl ring all contribute significantly to its pharmacological profile. A thorough understanding of these SAR principles is crucial for the rational design of novel diltiazem analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and development of this important class of cardiovascular drugs.

References

- 1. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frequency-dependent effects of diltiazem on the atrioventricular node during experimental atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells [pubmed.ncbi.nlm.nih.gov]

- 12. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 13. Temperature-dependent modulation of [3H]nitrendipine binding by the calcium channel antagonists verapamil and diltiazem in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Diltiazem on Cardiac Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, exerts significant and multifaceted effects on cardiac muscle cells.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels (CaV1.2), which are crucial for cardiac excitation-contraction coupling.[1][3][4] This blockade leads to a cascade of downstream effects, including alterations in cellular electrophysiology, calcium homeostasis, and contractility.[5][6] This technical guide provides an in-depth analysis of the in vitro effects of diltiazem on cardiomyocytes, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: L-type Calcium Channel Blockade

Diltiazem's principal therapeutic action in cardiac muscle is the blockade of voltage-gated L-type calcium channels.[1][3] It is considered a cardioselective calcium channel blocker, showing greater activity against cardiac calcium channels than those in the peripheral vasculature.[1] Diltiazem is thought to primarily block these channels when they are in their open state.[1] The binding sites for diltiazem are located on the α1 subunit of the CaV1.2 channel, specifically on transmembrane segments IIIS6 and IVS6.[4][7] By inhibiting the influx of extracellular calcium ions into the myocardial cells during depolarization, diltiazem initiates a series of downstream cellular events.[5][8]

Electrophysiological Effects

Diltiazem's interaction with L-type calcium channels directly modulates the cardiac action potential. In vitro studies on isolated cardiomyocytes have demonstrated several key electrophysiological alterations.

Effects on Action Potential Parameters

| Parameter | Effect of Diltiazem | Concentration | Cell Type | Citation |

| Action Potential Duration | Reduced | ≥ 10 µmol/L | Human and guinea-pig ventricular myocardium | [2] |

| Action Potential Amplitude | Reduced | 30 µmol/L | Human and guinea-pig ventricular myocardium | [2] |

| Maximum Upstroke Velocity | Reduced | 30 µmol/L | Human and guinea-pig ventricular myocardium | [2] |

| L-type Calcium Current (ICa,L) | Inhibited (Use-dependent) | 300 µM (qDil) | tsA-201 cells expressing CaV1.2 | [4] |

| L-type Calcium Current (ICa,L) | 45 ± 4.8% inhibition | 100 µM | Xenopus laevis oocytes expressing ALDIL chimera | [7] |

Diltiazem's blockade of the L-type calcium current is use-dependent, meaning its inhibitory effect is more pronounced at higher stimulation frequencies.[2] This property is crucial for its antiarrhythmic effects.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

The electrophysiological effects of diltiazem are typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes.[3][4][9]

Methodology:

-

Cell Isolation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, mouse, or human).[10][11]

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of approximately 3.5 MΩ and filled with an intracellular solution.[12]

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).[12]

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage or Current Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents, or the cell is held in current-clamp mode to record action potentials.[3][11]

-

Data Acquisition: Ionic currents or action potentials are recorded before and after the application of diltiazem to the extracellular solution.[3]

References

- 1. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of the calcium antagonist diltiazem on action potentials, slow response and force of contraction in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 7. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Diltiazem is a useful and effective medication for reversal of coronary artery spasm-induced complete atrioventricular block: A case report [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of diltiazem with single L-type calcium channels in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]

- 12. fujifilmcdi.com [fujifilmcdi.com]

The Genesis of a Cardiovascular Breakthrough: An In-depth Technical Guide to the Discovery and Development of Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of diltiazem, a cornerstone in the management of cardiovascular diseases. From its origins in the research laboratories of Tanabe Seiyaku to its elucidation as a potent non-dihydropyridine L-type calcium channel antagonist, this document details the key scientific milestones. It incorporates in-depth descriptions of seminal experimental protocols, a compilation of quantitative pharmacological data, and visual representations of its molecular interactions and signaling pathways, offering a valuable resource for professionals in the field of drug discovery and development.

A Historical Perspective: The Emergence of a Novel Benzothiazepine

The story of diltiazem begins in the late 1960s and early 1970s at the Japanese pharmaceutical company Tanabe Seiyaku. Researchers, including M. Sato and T. Nagao, were investigating a series of novel 1,5-benzothiazepine derivatives for their potential cardiovascular activity.[1] This systematic exploration led to the identification of a particularly promising compound, then known as CRD-401, which exhibited potent coronary vasodilating properties.[1] This compound would later be named diltiazem.

The initial pharmacological studies revealed that diltiazem's vasodilatory action was not mediated by beta-adrenergic stimulation but rather by a distinct mechanism involving the modulation of calcium ion movement in vascular smooth muscle. This pioneering work positioned diltiazem as a member of a new and emerging class of cardiovascular drugs: the calcium antagonists, or calcium channel blockers.

Mechanism of Action: Targeting the L-type Calcium Channel

Diltiazem exerts its therapeutic effects by binding to the L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into cardiac and vascular smooth muscle cells.[2] Unlike dihydropyridine calcium channel blockers, which primarily act on vascular smooth muscle, diltiazem exhibits a mixed and potent action on both cardiac and vascular tissues.[2]

The binding site for diltiazem on the α1 subunit of the L-type calcium channel is distinct from that of other classes of calcium channel blockers, such as the phenylalkylamines (e.g., verapamil) and the dihydropyridines (e.g., nifedipine).[3][4] This unique binding profile contributes to its specific pharmacological effects. Diltiazem's interaction with the channel is stereospecific, with the d-cis-isomer being the active pharmacological agent.

By inhibiting the influx of calcium, diltiazem leads to a cascade of downstream effects:

-

In Vascular Smooth Muscle: Reduced intracellular calcium levels lead to relaxation of the smooth muscle surrounding arteries and arterioles. This results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2]

-

In Cardiac Muscle: Diltiazem has negative inotropic and chronotropic effects. It reduces the force of myocardial contraction and slows the heart rate by depressing the sinoatrial (SA) node.[2] It also slows atrioventricular (AV) nodal conduction.[2] These actions collectively decrease myocardial oxygen demand, which is beneficial in the treatment of angina.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various preclinical and clinical studies on diltiazem.

Table 1: In Vitro Potency of Diltiazem

| Parameter | Tissue/Preparation | Species | Value | Reference(s) |

| IC₅₀ (Vasodilation) | K⁺-depolarized rabbit mesenteric artery | Rabbit | 3.0 x 10⁻⁸ M | |

| K⁺-depolarized porcine coronary artery | Porcine | 4.2 x 10⁻⁸ M | ||

| IC₅₀ (Negative Inotropy) | Guinea pig papillary muscle | Guinea Pig | 4.4 x 10⁻⁷ M | |

| Binding Affinity (Kᵢ) | Rat cardiac membranes ([³H]nitrendipine displacement) | Rat | 130 nM | |

| Guinea pig skeletal muscle ([³H]nitrendipine displacement) | Guinea Pig | 150 nM |

Table 2: Electrophysiological Effects of Diltiazem

| Parameter | Preparation | Species | Effect | Concentration/Dose | Reference(s) |

| Action Potential Duration (APD₉₀) | Guinea pig papillary muscle | Guinea Pig | ↓ | 10⁻⁶ M | |

| Vmax of Action Potential | Guinea pig papillary muscle | Guinea Pig | ↓ | 10⁻⁶ M | |

| A-H Interval | Anesthetized dogs | Dog | ↑ | 0.25 mg/kg IV | |

| Effective Refractory Period (AV Node) | Anesthetized dogs | Dog | ↑ | 0.25 mg/kg IV |

Table 3: Hemodynamic Effects of Diltiazem in Humans

| Parameter | Condition | Dose | Effect | Reference(s) |

| Mean Arterial Pressure | Essential Hypertension | 180-360 mg/day | ↓ by 10-15 mmHg | [5] |

| Heart Rate | Rest | 180-360 mg/day | ↓ by 5-10 bpm | [5] |

| Coronary Blood Flow | Angina Pectoris | 120-240 mg/day | ↑ | |

| Peripheral Vascular Resistance | Essential Hypertension | 180-360 mg/day | ↓ | [2] |

Key Experimental Protocols

In Vitro Vasodilation Assay (Isolated Aortic Rings)

Objective: To determine the vasodilatory potency of diltiazem on vascular smooth muscle.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce depolarization and calcium influx through L-type calcium channels.

-

Diltiazem Administration: Once a stable contraction is achieved, cumulative concentrations of diltiazem are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contracted tension.

-

Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value (the concentration of diltiazem that produces 50% of the maximal relaxation) is calculated.

Cardiac Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the effects of diltiazem on the L-type calcium current in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult guinea pigs or rats.

-

Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record ionic currents from single myocytes. The cells are bathed in an external solution containing physiological concentrations of ions, and the patch pipette is filled with an internal solution that mimics the intracellular environment.

-

Voltage Protocol: The membrane potential of the myocyte is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate the L-type calcium channels, and the resulting inward calcium current is recorded.

-

Diltiazem Application: Diltiazem is applied to the external solution via a perfusion system at various concentrations. The effect of diltiazem on the peak amplitude and inactivation kinetics of the L-type calcium current is measured.

-

Data Analysis: The concentration-dependent block of the L-type calcium current is determined, and the IC₅₀ value is calculated. The effects on channel gating properties, such as voltage-dependence of activation and inactivation, are also analyzed.

Signaling Pathways and Experimental Workflows

Diltiazem Signaling in Cardiomyocytes

Caption: Diltiazem's mechanism in cardiomyocytes.

Diltiazem Signaling in Vascular Smooth Muscle

Caption: Diltiazem's mechanism in vascular smooth muscle.

Experimental Workflow for In Vivo Hemodynamic Assessment

Caption: Workflow for in vivo hemodynamic studies.

Structure-Activity Relationship (SAR)

The benzothiazepine scaffold of diltiazem has been the subject of extensive structure-activity relationship studies to understand the key molecular features required for its calcium antagonist activity. Key findings include:

-

The cis-stereochemistry at the 2- and 3-positions of the benzothiazepine ring is crucial for activity. The trans-isomers are significantly less potent.

-

The basic aminoethyl side chain at the N-5 position is essential for activity. Modifications to this chain, such as changing the length or the nature of the amino group, can significantly alter potency and selectivity.

-

The p-methoxyphenyl group at the C-2 position is important for high potency. Substitution on this aromatic ring can influence activity.

-

The acetoxy group at the C-3 position contributes to the overall activity profile. Its hydrolysis to a hydroxyl group results in a metabolite with reduced but still significant activity.

Conclusion

The discovery and development of diltiazem represent a significant advancement in cardiovascular pharmacology. Its unique mechanism of action as a non-dihydropyridine calcium channel blocker with a balanced effect on cardiac and vascular tissues has established it as a versatile therapeutic agent. The detailed understanding of its pharmacology, facilitated by the experimental approaches outlined in this guide, continues to inform the development of new and improved cardiovascular drugs. This in-depth technical overview serves as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Pharmacology of Diltiazem and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of cardiovascular diseases, acting as a potent L-type calcium channel blocker. This technical guide provides an in-depth exploration of the molecular pharmacology of diltiazem and its analogs. It delves into its mechanism of action, structure-activity relationships, and pharmacokinetic profile. Detailed experimental protocols for key assays, including radioligand binding, patch-clamp electrophysiology, and intracellular calcium imaging, are provided to facilitate further research and development in this area. Quantitative data on the potency and efficacy of diltiazem and its derivatives are summarized in comparative tables. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through detailed diagrams to offer a comprehensive understanding of this important class of cardiovascular drugs.

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily mediated by its ability to inhibit the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] This guide will provide a detailed overview of the molecular mechanisms underlying the action of diltiazem and its analogs, offering valuable insights for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

Diltiazem exerts its pharmacological effects by binding to the α1 subunit of the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in muscle cells.[1][5] Unlike dihydropyridine calcium channel blockers, diltiazem exhibits a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced at higher frequencies of channel opening, as seen in tachyarrhythmias.[6]

The binding of diltiazem to the L-type calcium channel reduces the influx of calcium into cardiac and vascular smooth muscle cells.[4] This leads to:

-

Vasodilation: Relaxation of vascular smooth muscle, particularly in the coronary and peripheral arteries, resulting in decreased peripheral resistance and blood pressure.[1][4]

-

Negative Chronotropic Effect: Slowing of the heart rate by depressing the sinoatrial (SA) node.[1][2]

-

Negative Dromotropic Effect: Slowing of conduction through the atrioventricular (AV) node.[1][4]

-

Negative Inotropic Effect: A modest decrease in myocardial contractility.[1][2]

The culmination of these effects reduces myocardial oxygen demand and increases oxygen supply to the heart, making diltiazem an effective anti-anginal agent.[2]

Signaling Pathway of Diltiazem Action

The following diagram illustrates the signaling pathway through which diltiazem exerts its effects on vascular smooth muscle cells.

Structure-Activity Relationships (SAR)

The pharmacological activity of diltiazem and its analogs is intrinsically linked to their chemical structure. Key structural features essential for their calcium channel blocking activity include:

-

The Benzothiazepine Core: The 1,5-benzothiazepine ring system is fundamental to the activity of this class of drugs.

-

The 2-(4-methoxyphenyl) Group: The methoxy group at the para position of the phenyl ring is crucial for high potency.

-

The 3-Acetoxy Group: This group contributes to the overall activity.

-

The 5-[2-(dimethylamino)ethyl] Side Chain: The basic nitrogen in this side chain is essential for interacting with the binding site on the calcium channel.

Modifications to these key moieties can significantly alter the potency and selectivity of the analogs. For instance, demethylation of the side chain nitrogen or deacetylation can lead to metabolites with reduced activity.[2]

Logical Relationship of Diltiazem SAR

Pharmacokinetics

Diltiazem is well-absorbed orally, but undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This results in a bioavailability of approximately 40%. It is 70-80% bound to plasma proteins.[2] The major metabolic pathways include deacetylation, N-demethylation, and O-demethylation. The primary active metabolite is desacetyldiltiazem, which possesses 25-50% of the coronary vasodilatory activity of the parent compound.[7] The elimination half-life of diltiazem is approximately 3.0 to 4.5 hours.[2][7]

Quantitative Data

The following tables summarize the in vitro potency of diltiazem and its major metabolites.

Table 1: IC50 Values of Diltiazem and its Metabolites for Inhibition of KCI-induced Contraction in Hamster Aorta

| Compound | IC50 (µM) ± SE |

| Diltiazem | 0.98 ± 0.47 |

| N-monodesmethyldiltiazem (Metabolite 17) | 2.46 ± 0.38 |

| Desacetyldiltiazem (Metabolite 23) | 3.27 ± 1.02 |

| N,O-didesmethyldiltiazem (Metabolite 26) | 20.2 ± 10.5 |

| O-desmethyldiltiazem (Metabolite 22) | 40.4 ± 15.4 |

| Desacetyl-N-monodesmethyldiltiazem (Metabolite 25) | 45.5 ± 18.1 |

| Desacetyl-N,O-didesmethyldiltiazem (Metabolite 21) | 112.2 ± 33.2 |

| Desacetyl-O-desmethyldiltiazem (Metabolite 24) | 126.7 ± 24.2 |

| Data from Ye et al. (1995)[2] |

Table 2: IC50 Values of Diltiazem and a Quaternary Derivative for Inhibition of Ba²⁺ Currents through CaV1.2 Channels

| Compound | IC50 (µM) ± SE |

| d-cis-diltiazem | 95 ± 5 |

| Quaternary d-cis-diltiazem (qDil) | 85 ± 9 |

| Data from Shabbir et al. (2011)[3] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of diltiazem and its analogs on L-type calcium channels.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of diltiazem and its analogs for the L-type calcium channel using [3H]-nitrendipine, a dihydropyridine radioligand that binds to a site allosterically modulated by diltiazem.

Materials:

-

Membrane preparation from rat cerebral cortex or other suitable tissue expressing L-type calcium channels.

-

[3H]-nitrendipine (radioligand).

-

Diltiazem hydrochloride and its analogs.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of diltiazem or its analogs (or buffer for total binding, and a high concentration of unlabeled nifedipine for non-specific binding).

-

50 µL of [3H]-nitrendipine (at a concentration near its Kd).

-

100 µL of the membrane preparation (typically 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells or a suitable cell line (e.g., tsA-201) expressing CaV1.2 channels.

Materials:

-

Isolated single cells or cultured cells on coverslips.

-

External (bath) solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2 (or BaCl2), pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Current Recording:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit ICa,L.

-

Record baseline currents in the absence of the drug.

-